molecular formula C8H15N3S B14633759 4,4,6-Trimethyl-1-(methylamino)-3,4-dihydropyrimidine-2(1H)-thione CAS No. 54639-35-9

4,4,6-Trimethyl-1-(methylamino)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B14633759
CAS No.: 54639-35-9
M. Wt: 185.29 g/mol
InChI Key: LMHUEQFGYFPDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6-Trimethyl-1-(methylamino)-3,4-dihydropyrimidine-2(1H)-thione is a heterocyclic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-1-(methylamino)-3,4-dihydropyrimidine-2(1H)-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione with methylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1-(methylamino)-3,4-dihydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methylamino group can participate

Properties

CAS No.

54639-35-9

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

4,6,6-trimethyl-3-(methylamino)-1H-pyrimidine-2-thione

InChI

InChI=1S/C8H15N3S/c1-6-5-8(2,3)10-7(12)11(6)9-4/h5,9H,1-4H3,(H,10,12)

InChI Key

LMHUEQFGYFPDCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1NC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.